molecular formula C17H16ClNO5 B3293034 Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate CAS No. 88352-43-6

Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate

Cat. No. B3293034
CAS RN: 88352-43-6
M. Wt: 349.8 g/mol
InChI Key: VCNTYBUVWLCMLB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is also known as ethyl 3-(4-chlorobenzoyl) amino-4-(2-furyl)-4-oxobutanoate, and its chemical formula is C18H15ClNO5. It is a synthetic compound that is produced through a multistep synthesis process.

Scientific Research Applications

Scientific Research Applications of Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate

Hydrogenation and Catalysis Research

  • Hydrogenation of Ethyl Esters : Research by Slavinska et al. (2006) explored the hydrogenation of ethyl 4-R-2,4-dioxobutyrates, including compounds similar to Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate. This study found that palladium black catalysts effectively produced ethyl 4-R-2-hydroxy-4-oxobutyrates, with a high yield for the 2-furyl derivative (Slavinska et al., 2006).

  • Enantioselective Hydrogenation : Starodubtseva et al. (2004) investigated the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, a compound structurally related to Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate. The study emphasized the high level of asymmetric induction achieved in ionic liquid systems using a chiral catalyst (Starodubtseva et al., 2004).

Organic Synthesis and Medicinal Chemistry

  • Synthesis of Ethyl Esters : A study by Hao Zhi-hui (2007) involved the synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, which is structurally similar to the compound . This work is significant for understanding the synthetic pathways relevant to compounds like Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate (Hao Zhi-hui, 2007).

  • Antiviral Activity : Danel et al. (1996) synthesized ethyl 2-alkyl-4-aryl-3-oxobutyrates, which are related to the compound , demonstrating their potential in developing novel anti-HIV-1 agents. This research highlights the relevance of such compounds in medicinal chemistry (Danel et al., 1996).

Biotechnological Applications

  • Bioreduction Studies : Chen et al. (2002) conducted research on the asymmetric bioreduction of ethyl 4-chloro-3-oxobutyrate, a compound structurally similar to Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate. The study aimed at optimizing the reaction conditions to improve yield and purity, showcasing the biotechnological potential of such compounds (Chen et al., 2002).

properties

IUPAC Name

ethyl 3-[(4-chlorobenzoyl)amino]-4-(furan-2-yl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5/c1-2-23-15(20)10-13(16(21)14-4-3-9-24-14)19-17(22)11-5-7-12(18)8-6-11/h3-9,13H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNTYBUVWLCMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C1=CC=CO1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate

Citations

For This Compound
2
Citations
S MAsAH1Ko, H KUBOTA, T MORIYA - Chart - jlc.jst.go.jp
Method B was a one-pot procedure; pyridine alone served as both base and solvent. The reaction of 9 with furoyl chloride in pyridine proceeded smoothly to produce the C-acyl …
Number of citations: 0 jlc.jst.go.jp
M SEKI, H KUBOTA, T MORIYA… - Chemical and …, 1986 - jstage.jst.go.jp
C-Acylation of α-isocyanosuccinate having an aspartic acid skeleton, Dakin-West and Friedel-Crafts reactions with 2-oxazolin-5-oneacetate (aspartic acid azlactone) were found to be …
Number of citations: 9 www.jstage.jst.go.jp

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